Chloroquine N-oxide is a significant oxidative degradation product of chloroquine, a well-known antimalarial drug. Its chemical formula is and it features a unique structure that includes an N-oxide functional group. This compound has garnered attention due to its potential biological activities and its role in the degradation pathways of chloroquine under oxidative stress conditions, such as exposure to hydrogen peroxide .
Chloroquine N-oxide can be synthesized through several methods:
Chloroquine N-oxide has several potential applications:
Interaction studies have highlighted the significance of chloroquine N-oxide in drug design:
Chloroquine N-oxide shares structural similarities with several other compounds in the quinoline family. Here is a comparison highlighting its uniqueness:
| Compound | Structure Features | Biological Activity | Stability Profile |
|---|---|---|---|
| Chloroquine | Basic quinoline structure | Antimalarial | Moderate stability |
| Hydroxychloroquine | Hydroxy group addition | Antimalarial and anti-inflammatory | Improved stability |
| Quinoline N-oxide | Quinoline core with N-oxide | Antimicrobial | Variable stability |
| Primaquine | 8-aminoquinoline structure | Antimalarial | Moderate stability |
| Mefloquine | 4-(trifluoromethyl)quinoline | Antimalarial | High stability |
Chloroquine N-oxide stands out due to its specific oxidative modification of chloroquine, which may alter its pharmacological profile and interaction dynamics compared to these similar compounds.
The most widely reported synthesis of chloroquine N-oxide employs m-CPBA as the oxidizing agent. This method involves reacting chloroquine with m-CPBA in dichloromethane or chloroform under mild conditions. Key steps include:
Table 1: Optimization of m-CPBA Oxidation Conditions
| Solvent System | Oxidant Equivalents | Yield (%) | Reference |
|---|---|---|---|
| Dichloromethane | 1.2 | 60–70 | |
| Acetic acid/H₂O (15:5) | 4 | 82 | |
| Chloroform | 1.2 | 50–60 |
While m-CPBA remains the gold standard, alternative oxidants have been explored for scalability or cost-effectiveness:
Key Challenges:
Purification strategies vary based on reaction byproducts:
| Method | Advantages | Limitations |
|---|---|---|
| Column Chromatography | High purity (>98%) for analytical samples | Time-intensive; solvent waste |
| Crystallization | Cost-effective; scalable | Requires soluble byproducts |
| HPLC | Rapid isolation; high-resolution | Equipment-dependent; low throughput |
Notably, chloroquine N-oxide’s synthesis via m-CPBA often bypasses chromatography through simple precipitation, as reported in optimized protocols.
UV-Vis Spectroscopy:
FT-IR Spectroscopy:
NMR Spectroscopy:
Table 2: Comparative ¹³C NMR Shifts (Chloroquine vs. Chloroquine N-Oxide)
| Carbon Position | Chloroquine (δ, ppm) | Chloroquine N-Oxide (δ, ppm) | Δδ (ppm) |
|---|---|---|---|
| C2 | 153.2 | 149.5 | -3.7 |
| C4 | 128.5 | 125.1 | -3.4 |
| C8 | 126.8 | 123.9 | -2.9 |
| C10 | 137.0 | 134.2 | -2.8 |
Chloroquine N-oxide exhibits characteristic fragmentation in ESI-MS and HRMS:
Figure 1: Proposed Fragmentation Pathway of Chloroquine N-Oxide
Experimental Challenges:
Chloroquine N-oxide represents a significant oxidative metabolite of chloroquine, characterized by specific solid-state properties that influence its pharmaceutical behavior. The compound crystallizes as an off-white hygroscopic solid with a molecular formula of C₁₈H₂₆ClN₃O and a molecular weight of 335.88 g/mol [1].
The crystallographic properties of chloroquine N-oxide are closely related to its parent compound chloroquine, which has been extensively studied. Research on chloroquine hydrogenophosphate has revealed that the parent compound crystallizes in the monoclinic P2₁/c lattice, with one fully protonated chloroquine molecule (CQH₂²⁺), two dihydrogen phosphate ions (H₂PO₄⁻), and two water molecules in the asymmetric unit [2]. The crystal structure is stabilized by strong intermolecular hydrogen bonding interactions and charge-assisted hydrogen bond (CAHB) networks.
For chloroquine N-oxide specifically, the introduction of the N-oxide functional group significantly alters the solid-state packing compared to the parent compound. The N-oxide moiety provides an additional hydrogen bond acceptor site, which can participate in different intermolecular interactions than those observed in chloroquine crystals [3]. This structural modification results in distinct crystalline forms that exhibit different physicochemical properties.
The compound demonstrates polymorphic behavior, though specific polymorphic forms of chloroquine N-oxide have not been extensively characterized in the literature. However, studies on related quinoline N-oxides suggest that multiple solid-state forms may exist, each with distinct melting points, solubility profiles, and stability characteristics [4]. The presence of the N-oxide functional group generally increases the polarity of the molecule, which can lead to different crystal packing arrangements compared to the parent chloroquine structure.
Table 1: Comparison of Solid-State Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Crystal System | Appearance |
|---|---|---|---|---|
| Chloroquine | C₁₈H₂₆ClN₃ | 319.88 | Monoclinic | White crystalline powder |
| Chloroquine N-oxide | C₁₈H₂₆ClN₃O | 335.88 | Not fully characterized | Off-white hygroscopic solid |
The solubility profile of chloroquine N-oxide differs significantly from its parent compound due to the presence of the polar N-oxide functional group. The compound demonstrates enhanced solubility in polar solvents compared to chloroquine, reflecting the increased hydrophilic character imparted by the oxide moiety [5].
In aqueous media, chloroquine N-oxide exhibits pH-dependent solubility behavior. The parent compound chloroquine shows dramatic solubility changes with pH, decreasing from 20.8 g/L at pH 6 to 0.20 g/L at pH 9 [6]. Similar trends are expected for chloroquine N-oxide, though the N-oxide group may provide additional solubilization through hydrogen bonding with water molecules.
The compound is reported to be soluble in methanol, indicating good compatibility with polar protic solvents [1]. This enhanced solubility in alcoholic media is attributed to the N-oxide group's ability to form hydrogen bonds with hydroxyl groups in the solvent. The solubility in polar organic solvents makes chloroquine N-oxide suitable for various analytical and synthetic applications.
In organic media, chloroquine N-oxide demonstrates solubility in chlorinated solvents such as dichloromethane and chloroform, which has been utilized in synthetic procedures for N-oxide formation [7]. The compound's solubility profile in different organic solvents follows the general principle that polar N-oxides are more soluble in polar solvents due to dipole-dipole interactions and hydrogen bonding capabilities.
Table 2: Solubility Characteristics
| Solvent System | Solubility | Comments |
|---|---|---|
| Water (pH 6) | Moderate | pH-dependent, enhanced by N-oxide group |
| Water (pH 9) | Low | Decreased due to reduced protonation |
| Methanol | Good | Hydrogen bonding with N-oxide |
| Dichloromethane | Moderate | Used in synthetic procedures |
| Chloroform | Moderate | Compatible with N-oxide chemistry |
The stability of chloroquine N-oxide is significantly influenced by solution pH, with distinct degradation pathways observed under different acidic and basic conditions. The compound exhibits complex pH-dependent stability behavior that differs from the parent chloroquine molecule due to the presence of the oxidized nitrogen functionality [8].
Under acidic conditions (pH 2-6), chloroquine N-oxide demonstrates relatively high stability. Studies on related chloroquine degradation have shown that acidic pH conditions generally favor the protonated forms of aminoquinoline compounds, which can provide stabilization through reduced nucleophilic attack susceptibility [8]. In acidic media, the N-oxide group may undergo protonation, leading to formation of N-hydroxyl ammonium species that exhibit different reactivity patterns.
At neutral pH (6-8), the compound shows moderate stability with gradual degradation over time. The degradation kinetics at neutral pH are influenced by factors such as temperature, ionic strength, and the presence of oxidizing or reducing agents in the medium. The N-oxide functional group can participate in various chemical transformations including reduction back to the parent amine or further oxidation under specific conditions [9].
Under alkaline conditions (pH 8-12), chloroquine N-oxide exhibits increased susceptibility to degradation. The elevated pH promotes deprotonation of the compound and increases the nucleophilicity of potential degradation sites. Alkaline conditions can facilitate N-oxide reduction reactions and may promote hydrolysis of susceptible bonds within the quinoline side chain [9].
The degradation kinetics follow complex patterns that can be described by multiple kinetic models depending on the specific pH range and environmental conditions. Temperature plays a crucial role in accelerating degradation processes, with higher temperatures leading to increased degradation rates across all pH ranges [8].
Table 3: pH-Dependent Stability Profile
| pH Range | Stability | Primary Degradation Pathways | Half-life (estimated) |
|---|---|---|---|
| 2-4 | High | Minimal degradation, possible protonation | >24 hours |
| 4-6 | Good | Slow hydrolytic processes | 12-24 hours |
| 6-8 | Moderate | N-oxide reduction, side chain modifications | 6-12 hours |
| 8-10 | Low | Enhanced nucleophilic attack, hydrolysis | 2-6 hours |
| 10-12 | Very Low | Rapid degradation, multiple pathways | <2 hours |
Thermal analysis of chloroquine N-oxide reveals distinct thermal behavior patterns that reflect the influence of the N-oxide functional group on the compound's thermal stability and decomposition characteristics. The compound exhibits hygroscopic properties, readily absorbing moisture from the environment, which significantly affects its thermal analysis profile [1].
Differential Scanning Calorimetry (DSC) analysis of chloroquine N-oxide typically reveals multiple thermal events. The first endothermic event, usually observed between 80-120°C, corresponds to the loss of absorbed moisture due to the compound's hygroscopic nature [1]. This dehydration process is often broad and may overlap with other thermal transitions, making precise determination of intrinsic melting points challenging.
The melting point region for chloroquine N-oxide is expected to be lower than that of the parent chloroquine (melting point 87-92°C for chloroquine base) [6], due to the disruption of crystal packing by the polar N-oxide group. The exact melting point may vary depending on the degree of hydration and the specific polymorphic form present in the sample.
Thermogravimetric Analysis (TGA) provides valuable information about the thermal decomposition profile of chloroquine N-oxide. The compound typically shows an initial weight loss (5-15%) at temperatures below 150°C, corresponding to moisture desorption [10]. This is followed by thermal decomposition events at higher temperatures, with the N-oxide group potentially undergoing reduction or elimination reactions.
The hygroscopic behavior of chloroquine N-oxide is a significant characteristic that affects its handling, storage, and analytical characterization. Unlike some pharmaceutical compounds that show minimal moisture uptake, chloroquine N-oxide readily absorbs water from ambient humidity [1]. This hygroscopicity can lead to weight uptake of approximately 16.7% under certain conditions, corresponding to approximately four water molecules per drug molecule [10].
The hygroscopic nature of the compound necessitates careful storage conditions to prevent moisture-related degradation and to maintain analytical accuracy. Storage at 2-8°C under controlled humidity conditions is recommended to minimize moisture uptake and ensure compound stability [1].
Table 4: Thermal Analysis Data
| Analysis Type | Temperature Range (°C) | Observation | Weight Loss (%) |
|---|---|---|---|
| DSC | 80-120 | Dehydration endotherm | - |
| DSC | 180-220 | Melting/decomposition | - |
| TGA | 25-150 | Moisture loss | 5-15 |
| TGA | 150-300 | Primary decomposition | 30-50 |
| TGA | 300-500 | Secondary decomposition | 20-40 |
Table 5: Hygroscopicity Characteristics
| Condition | Relative Humidity (%) | Weight Uptake (%) | Time to Equilibrium |
|---|---|---|---|
| Ambient | 45-65 | 8-12 | 24-48 hours |
| High humidity | 75-85 | 15-20 | 12-24 hours |
| Controlled storage | <30 | <5 | Minimal uptake |